![molecular formula C24H24N2O6S B12018177 [2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 769151-04-4](/img/structure/B12018177.png)
[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with the molecular formula C31H29N3O7S This compound is known for its unique chemical structure, which includes both ethoxy and methoxy groups, as well as a sulfonylhydrazinylidene moiety
Preparation Methods
The synthesis of [2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves several steps. One common synthetic route includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions
Chemical Reactions Analysis
[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce hydrazines or amines.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules . In biology, it has been studied for its potential antioxidant properties . In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has applications in the field of material science, where it is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to changes in their activity . These interactions can result in various biological effects, such as antioxidant activity or inhibition of certain enzymes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate can be compared with other similar compounds, such as 2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl 4-chlorobenzoate and 2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl 2,4-dichlorobenzoate . These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The unique combination of ethoxy and methoxy groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
769151-04-4 |
|---|---|
Molecular Formula |
C24H24N2O6S |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H24N2O6S/c1-4-31-23-15-18(16-25-26-33(28,29)21-12-5-17(2)6-13-21)7-14-22(23)32-24(27)19-8-10-20(30-3)11-9-19/h5-16,26H,4H2,1-3H3/b25-16+ |
InChI Key |
XAWMTZPWJQDRDT-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


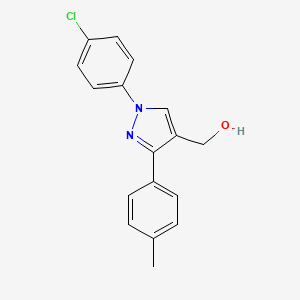
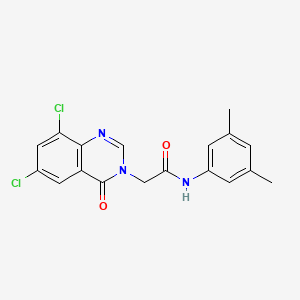

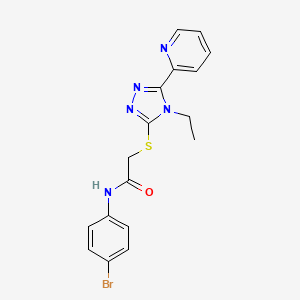
![11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12018110.png)
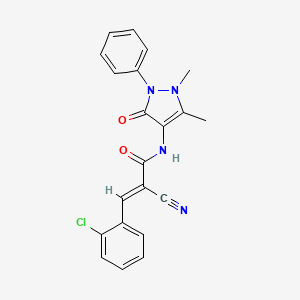
![(5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018128.png)

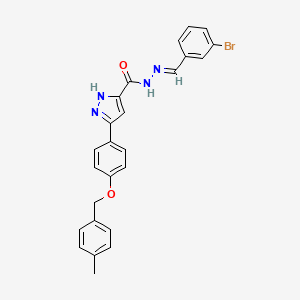
![2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12018144.png)



![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018173.png)
